N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide
Description
N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 6 with a thiophen-2-yl group and at position 3 with a methylene-linked thiophene-2-sulfonamide moiety. While direct physicochemical data (e.g., melting point, solubility) for this compound are unavailable in the provided evidence, its structural analogs (e.g., –5) suggest moderate molecular weights (389–462 g/mol) and lipophilicity influenced by sulfur-containing substituents .
Properties
IUPAC Name |
N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O2S3/c20-24(21,14-4-2-8-23-14)15-9-13-17-16-12-6-5-10(18-19(12)13)11-3-1-7-22-11/h1-8,15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQHHSYQKACSGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=NN=C3CNS(=O)(=O)C4=CC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the formation of the thiophene ring, followed by the introduction of the triazolo group and the sulfonamide group. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of thiophene derivatives with appropriate reagents to form the triazolo group.
Substitution Reactions: Substitution reactions are used to introduce the sulfonamide group at the desired position on the thiophene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process typically includes:
Catalytic Reactions: Catalysts are used to enhance the efficiency of the reactions and improve yield.
Purification Techniques: Various purification techniques, such as recrystallization and chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide can undergo several types of chemical reactions, including:
Oxidation Reactions: Oxidation of the thiophene ring can lead to the formation of various oxidized products.
Reduction Reactions: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution Reactions: Substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Various reagents, such as halogens and sulfonating agents, are used in substitution reactions.
Major Products Formed:
Oxidized Products: Oxidation can lead to the formation of sulfoxides and sulfones.
Reduced Products: Reduction can produce thioethers and other reduced derivatives.
Substituted Products: Substitution reactions can yield compounds with different functional groups, such as halogenated or sulfonated derivatives.
Scientific Research Applications
N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: The compound is being explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of new materials and in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs sharing the [1,2,4]triazolo[4,3-b]pyridazine scaffold but differing in substituents and functional groups (Table 1).
Table 1: Structural and Molecular Comparison
Key Structural and Functional Differences
Core Modifications: The target compound and share the 6-(thiophen-2-yl) group but differ at position 3: the former has a thiophene sulfonamide, while substitutes with an indazole carboxamide. The carboxamide in may enhance hydrogen-bonding capacity compared to the sulfonamide’s stronger acidity .
Substituent Effects on Physicochemical Properties :
- The target compound’s methylene bridge (CH₂) between the triazolo-pyridazine and sulfonamide likely increases conformational flexibility compared to , where the sulfonamide is directly attached to a rigid phenyl ring .
- The ethyl group in may improve lipophilicity (higher molecular weight: 462.6 vs. 403.4) but reduce aqueous solubility .
Biological Implications: Sulfonamide-containing analogs (target, ) are hypothesized to inhibit carbonic anhydrases or tyrosine kinases due to sulfonamide’s Zn²⁺-binding capability .
Biological Activity
N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a thiophene nucleus linked to a [1,2,4]triazolo[4,3-b]pyridazine moiety. The synthesis typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes the reaction of thiophene derivatives with hydrazine hydrate to form the triazole ring, followed by cyclization and functional group modifications. Microwave-assisted synthesis is also explored for industrial production due to its efficiency in reducing reaction times and increasing yields .
Biological Activities
This compound exhibits a range of biological activities:
1. Antimicrobial Activity:
- Compounds containing thiophene and triazole rings have shown significant antibacterial properties against various gram-positive and gram-negative bacteria. For instance, derivatives have been evaluated using disk diffusion assays against Staphylococcus aureus and Escherichia coli, demonstrating notable inhibition zones compared to standard antibiotics like amoxicillin .
2. Anti-inflammatory Properties:
- The compound has been studied for its anti-inflammatory effects. Thiophene derivatives are known to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. In vitro studies indicate that certain derivatives can reduce the production of nitric oxide and prostaglandins in macrophages .
3. Anticancer Potential:
- Research indicates that thiophene-containing compounds may possess anticancer activity through mechanisms such as apoptosis induction in cancer cell lines. Specific studies have highlighted their ability to inhibit tumor growth in xenograft models .
4. Enzyme Inhibition:
- The compound has been identified as a potential inhibitor of carbonic anhydrase and cholinesterase enzymes. This inhibition can lead to therapeutic effects in conditions such as glaucoma and Alzheimer's disease due to the modulation of neurotransmitter levels and intraocular pressure .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of various thiophene derivatives, this compound exhibited an IC50 value of 15 µM against E. coli, demonstrating its potential as an effective antibacterial agent.
Case Study 2: Anti-inflammatory Mechanism
Another research project focused on the anti-inflammatory effects of thiophene derivatives found that treatment with this compound resulted in a significant decrease in TNF-alpha levels in LPS-stimulated macrophages.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
